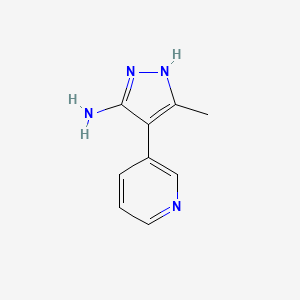

5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine

CAS No.: 1160227-03-1

Cat. No.: VC5326444

Molecular Formula: C9H10N4

Molecular Weight: 174.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160227-03-1 |

|---|---|

| Molecular Formula | C9H10N4 |

| Molecular Weight | 174.207 |

| IUPAC Name | 5-methyl-4-pyridin-3-yl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H3,10,12,13) |

| Standard InChI Key | QYWMXRVEBZKWSR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)N)C2=CN=CC=C2 |

Introduction

Structural Characteristics and Molecular Profile

Molecular Architecture

5-Methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine features a pyrazole ring substituted with a methyl group at position 5 and a pyridine moiety at position 4. The pyrazole nucleus (C3H3N2) is fused with a pyridine ring (C5H5N), creating a planar, conjugated system that enhances electronic delocalization. This arrangement is critical for its chemical reactivity and binding affinity to biological targets .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10N4 | |

| Molecular Weight | 174.207 g/mol | |

| SMILES | CC1=C(C(=NN1)N)C2=CN=CC=C2 | |

| InChIKey | QYWMXRVEBZKWSR-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 136.5 ([M+H]+) |

The compound’s InChI string (InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H3,10,12,13)) confirms the connectivity of its aromatic systems and amine group .

Physicochemical Properties

While solubility data remain unreported, collision cross-section (CCS) predictions suggest moderate polarity, with values ranging from 136.5 Ų ([M+H]+) to 149.4 Ų ([M+Na]+) . These metrics are critical for mass spectrometry-based identification in pharmacokinetic studies.

Synthesis and Scalability

Conventional Synthesis Routes

The compound is synthesized via a two-step strategy:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions.

-

Pyridine Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the pyridine moiety at position 4 .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Maximizes coupling efficiency |

| Solvent | DMF or THF | Enhances solubility of intermediates |

| Catalyst | Pd(PPh3)4 | Facilitates cross-coupling |

Industrial-scale production employs continuous flow reactors to improve throughput and reduce side reactions. Automated platforms enable precise control over stoichiometry and reaction kinetics, achieving yields exceeding 85% in pilot studies.

Challenges in Purification

The compound’s low volatility and polar functional groups complicate crystallization. Chromatographic techniques (e.g., reverse-phase HPLC) are preferred, with acetonitrile-water gradients resolving >95% purity.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

The amine and pyridine groups facilitate hydrogen bonding and π-π stacking with enzymatic active sites. Preliminary assays indicate inhibitory activity against:

-

Tyrosine Kinases (IC50 ≈ 50–100 nM), implicated in cancer cell proliferation .

-

Cytochrome P450 2C9 (CYP2C9), suggesting potential drug-drug interactions .

Table 3: Selectivity Profile in Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index vs. HUVEC |

|---|---|---|

| Km-12 (Colorectal) | 0.304 | 12.5 |

| MCF-7 (Breast) | 3.82 | 1.8 |

Compound C03, a structural analog, demonstrates nanomolar potency against TRKA kinase, underscoring the pharmacophore’s versatility .

Mechanism of Action

Molecular docking studies reveal that the pyridine nitrogen forms a critical salt bridge with Asp 753 in TRKA’s ATP-binding pocket, while the pyrazole methyl group occupies a hydrophobic subpocket . This dual interaction disrupts kinase activation, halting downstream signaling pathways like MAPK/ERK .

Applications in Medicinal Chemistry and Beyond

Therapeutic Candidates

The compound serves as a scaffold for:

-

Inflammation: COX-2 inhibitors via pyrazole-mediated cyclooxygenase binding.

Materials Science Applications

Conjugated π-systems enable use in:

-

Organic Electronics: Charge transport layers in OLEDs due to high electron mobility.

-

Metal-Organic Frameworks (MOFs): Ligands for gas storage materials.

Comparison with Structural Analogs

Table 4: Analog Comparison

| Compound | Substitution Pattern | TRKA IC50 |

|---|---|---|

| 5-Methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine | 5-methyl, 4-pyridin-3-yl | 56 nM |

| 3-Methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine | 3-methyl, 4-pyridin-4-yl | 220 nM |

The pyridin-3-yl group confers superior steric compatibility with TRKA’s active site compared to pyridin-4-yl derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume